molecular formula C4H10O3 B053666 3-Methoxy-1,2-propanediol CAS No. 623-39-2

3-Methoxy-1,2-propanediol

Cat. No. B053666
CAS RN: 623-39-2
M. Wt: 106.12 g/mol
InChI Key: PSJBSUHYCGQTHZ-UHFFFAOYSA-N
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Patent
US05036091

Procedure details

A mixture of 14 g (0.132 mol) of 3-methoxypropane-1,2-diol (S)and 31.16 g (0.264 mol) of diethyl carbonate in the presence of 0.108 g of 50% sodium hydride is heated until distillation of the alcohol formed. After completion of the reaction, the aimed product is distilled.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
31.16 g
Type
reactant
Reaction Step One
Quantity
0.108 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH:4]([OH:7])[CH2:5][OH:6].[C:8](=O)(OCC)[O:9]CC.[H-].[Na+]>>[CH3:1][O:2][CH2:3][CH:4]1[CH2:5][O:6][C:8](=[O:9])[O:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
COCC(CO)O
Name
Quantity
31.16 g
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
0.108 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the aimed product is distilled

Outcomes

Product
Name
Type
Smiles
COCC1OC(OC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.